

Confirming Deuterium Label Positions in D-Glucose-d2: A Comparative Guide

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Compound of Interest				
Compound Name:	D-Glucose-d2			
Cat. No.:	B1147146	Get Quote		

For researchers, scientists, and drug development professionals, the precise location of isotopic labels is paramount for accurate metabolic tracing and drug development studies. This guide provides a comparative analysis of common **D-Glucose-d2** isotopologues and details the experimental methodologies used to confirm the position of deuterium labels.

The use of stable isotope-labeled molecules, such as **D-Glucose-d2**, is a cornerstone of modern metabolic research. These tracers allow for the precise tracking of glucose through various biochemical pathways, providing invaluable insights into cellular metabolism in both healthy and diseased states. The efficacy of these studies, however, hinges on the accurate knowledge of the position of the deuterium labels. This guide compares common **D-Glucose-d2** variants and outlines the primary analytical techniques for label position confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Common D-Glucose-d2 Isotopologues

The choice of a specific **D-Glucose-d2** isotopologue depends on the metabolic pathway under investigation. Different labeling patterns offer distinct advantages for tracing specific enzymatic reactions.



Isotopologue	Common Applications	Advantages	Potential Considerations
[6,6-d2]D-Glucose	Glycolysis, Tricarboxylic Acid (TCA) Cycle, Pentose Phosphate Pathway (PPP)	Labels are retained through glycolysis to pyruvate and lactate, making it a reliable tracer for these pathways.[1] It is often considered a "gold standard" for measuring glucose turnover.[2]	Information on futile cycling at the level of glucose-6-phosphate is limited.
[2-d1]D-Glucose	Futile cycling at the glucose-6-phosphate level	The deuterium label is lost during the isomerization of glucose-6-phosphate to fructose-6-phosphate, providing a direct measure of this metabolic loop.[2]	Not ideal for tracking the entire glucose carbon skeleton through downstream pathways.
[1-d1]D-Glucose	Pentose Phosphate Pathway (PPP)	The label at the C1 position is lost as CO2 in the oxidative phase of the PPP, allowing for flux measurements through this pathway.	
Uniformly Deuterated D-Glucose (e.g., D- Glucose-d7)	Global metabolic activity imaging	Provides a strong signal for imaging overall glucose uptake and incorporation into macromolecules like glycogen, lipids, and proteins.[3]	Does not provide information on specific pathway fluxes without further analysis.



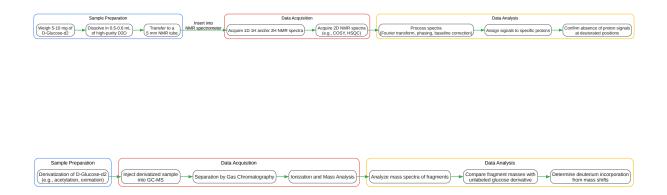
Experimental Protocols for Label Position Confirmation

The definitive confirmation of deuterium label positions relies on robust analytical techniques. NMR and GC-MS are the most powerful and commonly employed methods.

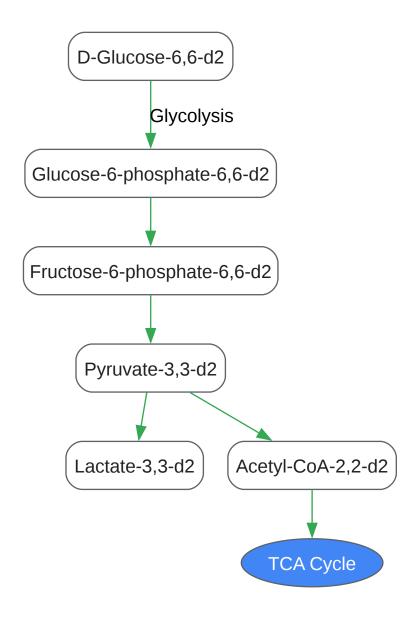
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution. For deuterated glucose, ¹H NMR and ²H NMR are particularly informative.

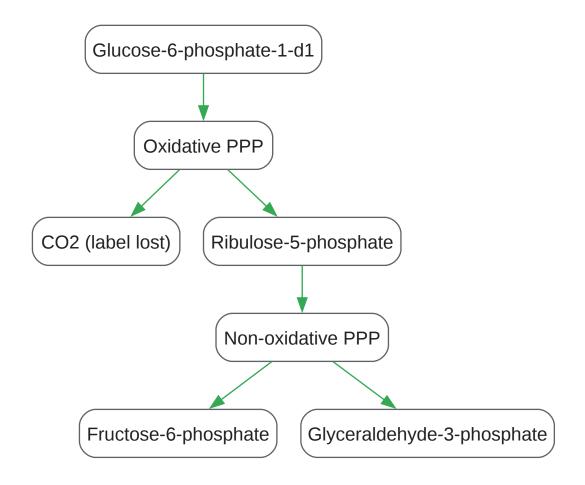
Experimental Workflow for NMR Analysis











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